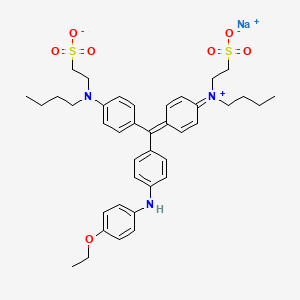

C.I. Acid Blue 100

Description

Significance of Acid Dyes in Industrial and Environmental Contexts

Acid dyes, including C.I. Acid Blue 100, are of significant industrial importance due to their ability to produce vibrant, long-lasting colors with good fastness properties on various substrates. theasengineers.comvipulorganics.com They are extensively used in the textile industry for dyeing wool, silk, and nylon, contributing to the wide spectrum of colors seen in fashion and home furnishings. theasengineers.commeghmaniglobal.com The leather industry also relies on acid dyes for coloring products like footwear and accessories. theasengineers.com

However, the widespread use of these dyes has raised significant environmental concerns. A considerable amount of dye can be lost in wastewater during the dyeing process. core.ac.uknih.gov The discharge of this colored effluent into aquatic ecosystems is problematic for several reasons. The dyes can reduce sunlight penetration into the water, which inhibits the photosynthesis of aquatic plants and disrupts the ecological balance. apacsci.comnih.gov Furthermore, many synthetic dyes are complex aromatic structures that are resistant to biodegradation, leading to their persistence in the environment. apacsci.comnih.gov The presence of these dyes and their byproducts in water can be toxic to aquatic life and may pose risks to human health. apacsci.comiwaponline.com The wastewater from textile dyeing processes is often characterized by high chemical oxygen demand (COD) and biological oxygen demand (BOD), indicating a high level of organic pollution. apacsci.comcore.ac.uk

Overview of Existing Research Paradigms on this compound

In response to the environmental challenges posed by acid dyes, a significant body of research has focused on methods for their removal from industrial wastewater. The primary research paradigms for the remediation of water contaminated with dyes like this compound include adsorption, chemical degradation, and biological treatment. bohrium.combiotechnologia-journal.org

Adsorption is a widely studied technique due to its simplicity, high efficiency, and the potential for using low-cost adsorbent materials. rsc.org Various materials have been investigated for their capacity to adsorb acid dyes.

Interactive Data Table: Adsorbents for Acid Dye Removal

| Adsorbent | Target Dye | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Activated Charcoal | Acid Blue | - | researchgate.net |

| Chitin | Acid Blue 113 | - | |

| Zeolite/Chitosan Composite | Acid Blue Dye | 270.27 | rsc.org |

| Biochar | Acid Violet 17 | 29 | acs.org |

Chemical Degradation methods, particularly Advanced Oxidation Processes (AOPs), have shown great promise in breaking down the complex structures of dyes into simpler, less harmful compounds. nih.govnih.gov AOPs involve the in-situ generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants. nih.govunlv.edu

Common AOPs investigated for acid dye degradation include:

Fenton and Photo-Fenton Oxidation: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺), with or without UV light, to generate hydroxyl radicals. nih.govresearchgate.net Studies on dyes like C.I. Acid Blue 9 have demonstrated high decolorization efficiency with these methods. researchgate.net

Photocatalysis: This technique utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, when irradiated with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species. unlv.eduresearchgate.netnih.gov Research on C.I. Acid Blue 80 and other acid dyes has shown effective degradation using TiO₂ photocatalysis. researchgate.netmdpi.com The efficiency of photocatalytic degradation can be influenced by factors such as catalyst dosage, pH, and the initial dye concentration. unlv.eduiwra.org

Interactive Data Table: Research Findings on AOPs for Acid Dye Degradation

| Dye | AOP Method | Key Findings | Reference |

|---|---|---|---|

| C.I. Acid Blue 9 | Fenton/Photo-Fenton | High decolorization efficiency (97.7% and 98.12% respectively). | researchgate.net |

| C.I. Acid Blue 80 | TiO₂ Photocatalysis | Easily degraded under sunlight with optimal conditions. | researchgate.net |

| Acid Blue 113 | UV-C/TiO₂ | 98.7% removal efficiency under optimized conditions. | mdpi.com |

| Acid Blue 25 | ZnO Photocatalysis | 99% degradation efficiency with 150 mg of ZnO nanoparticles. | scispace.com |

Biological Treatment methods offer an environmentally friendly approach to dye removal, utilizing microorganisms like bacteria and fungi to biodegrade the dye molecules. biotechnologia-journal.orgmdpi.com These methods are cost-effective but can be slower than chemical processes. bohrium.commdpi.com

Identification of Key Research Gaps and Future Perspectives

Despite the extensive research on the removal of acid dyes, several challenges and research gaps remain. A primary focus for future research is the development of more cost-effective and scalable treatment technologies. bohrium.com While many lab-scale studies have shown high removal efficiencies, the transition to industrial-scale applications is often hindered by economic and practical constraints. bohrium.com

Another critical area for future investigation is the analysis of degradation byproducts. While the parent dye molecule may be effectively removed, the intermediate compounds formed during degradation could also be toxic. biotechnologia-journal.org Therefore, a comprehensive understanding of the entire degradation pathway and the toxicity of the resulting products is essential to ensure the environmental safety of the treated effluent.

Future perspectives in the field include:

Development of Novel Adsorbents: Research into new, low-cost, and highly efficient adsorbents from waste materials continues to be a promising avenue.

Visible-Light-Active Photocatalysts: The development of photocatalysts that can be activated by visible light rather than UV light would significantly reduce the energy costs associated with photocatalytic degradation. bohrium.com

Resource Recovery: Future research should also focus on the potential for resource recovery from wastewater, such as the regeneration and reuse of adsorbents or the recovery of valuable materials from the treated effluent. nih.gov

Propriétés

Numéro CAS |

5863-47-8 |

|---|---|

Formule moléculaire |

C39H49N3NaO7S2 |

Poids moléculaire |

758.9 g/mol |

Nom IUPAC |

sodium;2-[N-butyl-4-[[4-[butyl(2-sulfonatoethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-(4-ethoxyanilino)phenyl]methyl]anilino]ethanesulfonate |

InChI |

InChI=1S/C39H49N3O7S2.Na/c1-4-7-25-41(27-29-50(43,44)45)36-19-11-32(12-20-36)39(31-9-15-34(16-10-31)40-35-17-23-38(24-18-35)49-6-3)33-13-21-37(22-14-33)42(26-8-5-2)28-30-51(46,47)48;/h9-24H,4-8,25-30H2,1-3H3,(H2,43,44,45,46,47,48); |

Clé InChI |

XDIVFBMCQNWCDD-UHFFFAOYSA-N |

SMILES |

CCCCN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)C(=C2C=CC(=[N+](CCCC)CCS(=O)(=O)[O-])C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OCC.[Na+] |

SMILES canonique |

CCCCN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)C(=C2C=CC(=[N+](CCCC)CCS(=O)(=O)O)C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OCC.[Na] |

Autres numéros CAS |

5863-47-8 |

Origine du produit |

United States |

Synthetic Routes and Chemical Modification Investigations of C.i. Acid Blue 100

Advanced Synthetic Methodologies for C.I. Acid Blue 100

The industrial production of triarylmethane dyes like this compound has historically involved methods with considerable environmental drawbacks. Modern research focuses on advancing these methodologies through detailed kinetic studies, novel catalyst design, and the implementation of cleaner production technologies.

Reaction Kinetics and Process Optimization in Dye Synthesis

Table 1: Effect of Temperature on Reaction Rate Constant (k) for C.I. Acid Blue 9 Leuco Compound Synthesis Data derived from analogous triarylmethane dye synthesis studies. sci-hub.stresearchgate.netcip.com.cn

| Temperature (°C) | Reaction Rate Constant (k) [L/(mol·min)] |

| 85 | Value increases with temperature |

| 90 | Higher value than at 85°C |

| 95 | Higher value than at 90°C |

| 100 | Highest value in the studied range |

This kinetic understanding is crucial for optimizing industrial-scale production, allowing for the selection of temperature and concentration parameters that maximize yield and throughput while minimizing energy consumption and reaction time.

Catalyst Design and Performance Evaluation in Dye Synthesis

The critical oxidation step, which converts the colorless leuco form to the final colored this compound, has traditionally relied on stoichiometric heavy metal oxidants such as sodium dichromate, manganese dioxide (MnO₂), or lead oxide (PbO₂). acs.orgnih.gov These methods are effective but generate significant quantities of toxic heavy metal waste, leading to product contamination and costly, environmentally damaging purification processes. acs.org

Modern catalyst design focuses on replacing these hazardous materials with more efficient and environmentally benign systems. Research into analogous triarylmethane dyes has yielded several promising alternatives:

Metal Complex Catalysis: For the synthesis of Acid Blue 9, a clean oxidation process has been developed using a specially designed iron phthalocyanine sulfonamide catalyst with hydrogen peroxide (H₂O₂) as the oxidant. acs.org This reaction proceeds in an aqueous medium under mild conditions (room temperature) and produces the dye in high yield without toxic metal impurities. acs.org

Polyoxometalate Catalysis: In the synthesis of Acid Blue 7, a catalyst system comprising copper oxide (CuO) and silicotungstic acid has been used effectively with 30% aqueous H₂O₂ as the oxidizing agent. nih.gov This approach successfully avoids harmful heavy metals and proceeds efficiently in water at 95°C. nih.gov

Heterogeneous Catalysis: Vanadium and molybdenum oxides have been used as an oxygen-activating catalyst mixture to oxidize leuco compounds with air or oxygen in a solvent medium, offering another route that avoids traditional stoichiometric metal oxidants. google.com

Electrochemical Oxidation: A particularly "green" approach involves the use of electrochemistry to oxidize the leuco base. sci-hub.stgoogle.com This method eliminates the need for any chemical oxidant, relying on an electric current to drive the transformation, and can be performed in aqueous solutions. google.com

Table 2: Comparison of Oxidation Systems for Triarylmethane Dyes

| Oxidation System | Oxidant | Catalyst | Advantages | Disadvantages |

| Traditional | Sodium Dichromate (Na₂Cr₂O₇), MnO₂, PbO₂ | None | Effective, well-established | Produces toxic heavy metal waste, product contamination. acs.orgnih.gov |

| Metal Complex | Hydrogen Peroxide (H₂O₂) | Iron Phthalocyanine | "Green" oxidant (water byproduct), high yield, mild conditions, aqueous medium. acs.org | Catalyst synthesis can be complex. acs.org |

| Polyoxometalate | Hydrogen Peroxide (H₂O₂) | CuO / Silicotungstic Acid | Avoids harmful heavy metals, viable for large-scale synthesis. nih.gov | Requires elevated temperature (95°C). nih.gov |

| Electrochemical | None (Electric Current) | None | Cleanest method (no chemical oxidant), can be performed in water. google.com | Requires specialized electrochemical reactors. |

The performance of these modern catalysts is evaluated based on yield, reaction conditions (temperature, time), purity of the final product, and the reduction of environmental impact, with H₂O₂-based and electrochemical systems representing the forefront of clean catalyst design.

Development of "Clean Production" Technologies for this compound

The development of "clean production" or "green chemistry" technologies for dyes like this compound aims to minimize or eliminate hazardous substances throughout the manufacturing lifecycle. This involves redesigning the synthesis to use safer reagents, reduce waste, and lower energy consumption.

A prime example of clean production technology is the catalytic oxidation of the leuco compound for Acid Blue 9 using an iron phthalocyanine catalyst and hydrogen peroxide. acs.org This process offers multiple environmental benefits:

Use of a Green Oxidant: Hydrogen peroxide is an ideal clean oxidant as its only byproduct is water. acs.org This replaces heavy metal compounds that result in persistent and toxic sludge. acs.orgepa.gov

Aqueous Reaction Medium: Conducting the reaction in water eliminates the need for volatile organic solvents (VOCs), which are often flammable, toxic, and contribute to air pollution. acs.orggoogle.com

Waste Minimization: The process was successfully scaled up to a 3,000-liter reactor, producing a high-quality product free of toxic metal impurities and avoiding the large volumes of wastewater associated with washing metal contaminants from the dye. acs.org

Another key clean technology is the use of electrochemical methods for the oxidation step, which completely avoids chemical oxidants and their associated byproducts. google.com Furthermore, advancements in purification, such as using nanofiltration to remove salts and residual organic solvents from aqueous dye solutions, offer a more energy-efficient and less thermally destructive alternative to traditional isolation by evaporation and drying. google.com These integrated approaches, from greener reactants to more efficient purification, are central to the modern, sustainable production of triarylmethane dyes.

Structural Modifications and Derivatization Strategies of this compound

The chemical structure of this compound can be modified to alter its properties, such as color, solubility, and fastness. These modifications are achieved by varying the substituents on the aromatic rings of the starting materials or by derivatizing the final dye molecule. Such strategies are also employed to conduct mechanistic investigations into the synthesis itself.

Impact of Substituent Variations on Reaction Pathways

The triarylmethane structure is formed by the reaction of an aromatic aldehyde with two equivalents of an N-alkylaniline derivative. The electronic nature of substituents on these precursors significantly influences the reaction pathway and rate. sci-hub.st

Aldehyde Substituents: The reaction is initiated by the acid-catalyzed formation of a carbocation from the aldehyde. For this compound, the starting aldehyde is p-Chlorobenzaldehyde. The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aldehyde and the stability of the intermediate carbocation. Replacing the chloro group with a strong electron-donating group (e.g., methoxy, -OCH₃) would stabilize the carbocation, potentially accelerating the initial condensation step. Conversely, a stronger electron-withdrawing group (e.g., nitro, -NO₂) would destabilize the carbocation, potentially slowing the reaction.

Aniline Substituents: The second step of the condensation is the electrophilic attack of the carbocation on the electron-rich aniline rings. The starting material for Acid Blue 100 is N-butyl-N-phenyltaurine. The N-butyl group is a weak electron-donating group, enhancing the nucleophilicity of the aniline ring. The sulfonic acid group (-SO₃H) is strongly electron-withdrawing and is primarily present to confer water solubility to the final dye. sci-hub.st Varying the N-alkyl group (e.g., from butyl to ethyl) or the position of the sulfonic acid group can impact not only solubility but also the steric environment around the nitrogen atom, which can affect reaction rates and the final conformation of the dye molecule.

Table 3: Conceptual Impact of Substituent Variations on Triarylmethane Synthesis

| Reactant | Substituent Type | Example | Hypothesized Impact on Reaction Pathway |

| Aromatic Aldehyde | Electron-Withdrawing | -Cl, -NO₂ | Decreases stability of intermediate carbocation, potentially slowing condensation. |

| Electron-Donating | -CH₃, -OCH₃ | Increases stability of intermediate carbocation, potentially accelerating condensation. | |

| N-Alkylaniline | N-Alkyl Group | -CH₃, -C₂H₅, -C₄H₉ | Influences nucleophilicity and steric hindrance at the reaction site. |

| Ring Substituent | -SO₃H, -COOH | Primarily affects solubility; strong electron-withdrawal can decrease ring nucleophilicity. sci-hub.st |

These variations allow for the fine-tuning of both the synthetic process and the properties of the resulting dye.

Synthesis of Analogs for Comparative Mechanistic Investigations

Synthesizing analogs of this compound is a key strategy for probing the reaction mechanism and establishing structure-property relationships. By systematically altering parts of the molecule and observing the outcomes, researchers can deduce the role of each structural component.

For example, a series of triarylmethane dyes have been synthesized where the phenyl ring from the aldehyde is replaced with various thiophene-based rings. nih.govcdnsciencepub.com This substitution leads to progressive shifts in the absorption spectra, allowing for the fine-tuning of the dye's color and excitation wavelength. nih.gov Such studies demonstrate how altering the aromatic system of the third "aryl" group impacts the electronic structure of the entire chromophore.

Other structural modifications, such as chlorination or the creation of dimeric triphenylmethane structures, have been explored to enhance properties like solubility, thermal stability, and color purity for specific high-tech applications. researchgate.net Comparing the synthesis and properties of this compound with its analogs provides a comprehensive understanding of this class of dyes.

Table 4: Comparison of this compound and Selected Triarylmethane Analogs

| Dye Name | Aldehyde Precursor | Aniline Precursor | Key Structural Feature |

| This compound | p-Chlorobenzaldehyde | N-butyl-N-phenyltaurine | Chloro-substituted third aryl ring; N-butyl groups. |

| C.I. Acid Blue 9 | 2-formylbenzenesulfonic acid | N-ethyl-N-(3'-sulfonic acid benzyl) aniline | Sulfonated third aryl ring; extensive sulfonation for high water solubility. researchgate.netcip.com.cn |

| C.I. Acid Blue 7 | Benzaldehyde | N-ethyl-N-phenylbenzylamine | Unsubstituted third aryl ring; no sulfonic acid groups. nih.gov |

| Isosulfan Blue | 2-formylbenzene-1,4-disulfonic acid | N,N-diethylaniline | Disulfonated third aryl ring; N-diethyl groups. google.com |

By synthesizing and studying these and other analogs, chemists can build a detailed map connecting specific structural motifs to reaction kinetics, catalytic requirements, and the ultimate performance characteristics of the dye.

Environmental Behavior and Transport Dynamics of C.i. Acid Blue 100

Pathways of Environmental Distribution in Aquatic and Terrestrial Systems

The primary route of entry for C.I. Acid Blue 100 into the environment is through industrial wastewater discharge. europa.eueuropa.eu Its production and use in dyeing textiles, leather, paper, and in the formulation of inks and cleaning products can lead to its release into aquatic systems. europa.eueuropa.eu Due to its high water solubility, this compound is expected to predominantly remain in the water column upon release. canada.ca

In aquatic environments, the dye can be transported over long distances by water currents. While it is an ionic compound and thus not volatile, it can adhere to particulate matter and sediment, which can then be deposited on riverbeds or transported to other locations. nih.gov

Distribution to terrestrial systems can occur through the application of sewage sludge from wastewater treatment plants as fertilizer. canada.ca This practice can introduce the dye into the soil. Another pathway is the disposal of products containing the dye, such as colored textiles and paper, in landfills, where it could potentially leach into the surrounding soil and groundwater. canada.ca

Environmental Persistence and Degradation Potential in Natural Systems

The persistence of a chemical in the environment is determined by its resistance to degradation processes. This compound, like many other azo dyes, is designed to be stable and resistant to fading, which contributes to its environmental persistence. mdpi.com

Biotic Degradation:

Under aerobic conditions, this compound exhibits low biodegradability. However, under anaerobic conditions, such as those found in sediments and some wastewater treatment processes, the azo bonds (-N=N-) can be cleaved by microorganisms. nih.gov This process, known as reductive cleavage, results in the formation of aromatic amines, which may be more toxic than the parent dye molecule. mdpi.com

Several studies have investigated the microbial degradation of similar acid blue dyes. For instance, a bacterial consortium containing Pseudomonas and Bacillus species was found to degrade Acid Blue dye, but this process required the presence of additional carbon and nitrogen sources, indicating a co-metabolic pathway. sciepub.com Another study on Acid Blue 113 showed that bacterial cultures could achieve high degradation rates, breaking the dye down into various metabolites. nih.gov

Abiotic Degradation:

Abiotic degradation refers to the breakdown of a compound by non-biological processes, such as hydrolysis and photolysis. rsc.orgrsc.org While this compound is generally stable, advanced oxidation processes (AOPs) utilizing UV light in combination with catalysts like titanium dioxide (TiO2) have been shown to effectively degrade similar acid dyes. iwra.org These processes generate highly reactive hydroxyl radicals that can break down the complex structure of the dye. iwra.orgnih.gov

The table below summarizes findings from degradation studies on similar acid blue dyes.

| Degradation Method | Organism/Process | Initial Concentration | Degradation Efficiency | Time | Reference |

| Biodegradation | Bacterial Consortium | 100 mg/L | 97% | 48 hours | sciepub.com |

| Biodegradation | Bacterial Culture | 100 mg/L | 96 ± 4% | Not Specified | nih.gov |

| Biodegradation | Sphingomonas melonis B-2 | 50 & 100 mg/L | >80% | 24 hours | mdpi.com |

| Photocatalysis | UV/TiO2 | 20 - 60 mg/L | Complete | Varies | iwra.org |

Mass Flow Analysis and Release Scenarios in Industrial Applications

Mass flow analysis helps to quantify the amount of a substance that is released into the environment from various sources. For dyes like this compound, a significant portion can be lost during the dyeing process and end up in wastewater. mdpi.com It is estimated that around 10-15% of azo dyes are lost during dyeing processes. mdpi.com

Industrial release scenarios often focus on discharges from manufacturing and processing facilities. For example, in Canada, it was estimated that between 10,001 and 100,000 kg of a similar dye, Acid Blue 80, were imported in 2006, primarily for use in cleaning products. canada.ca Based on use patterns, the majority of this substance was expected to be released into surface water. canada.ca

Release scenarios can be categorized as:

Industrial Releases: Direct discharge from manufacturing plants and facilities that use the dye in their processes (e.g., textile mills, paper factories). europa.eueuropa.eubluesign.com

Consumer Releases: "Down-the-drain" releases from the use of consumer products containing the dye, such as cleaning agents and laundry detergents. europa.eucanada.ca

A Danish mass flow analysis estimated the total input of azo dyes to be around 100 tonnes, with significant releases from the textile and leather industries. mst.dk

Sorption and Desorption Dynamics in Environmental Compartments

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This process is crucial in determining the mobility and bioavailability of a substance in the environment. epa.gov

This compound, being an anionic dye, is generally expected to have low sorption to negatively charged soil and sediment particles. sci-hub.se However, its ionic nature may lead to ion-exchange processes with clay, which could retard its movement through the soil. nih.gov An estimated soil organic carbon-water partitioning coefficient (Koc) of 15 for a similar dye suggests very high mobility in soil. nih.gov

The extent of sorption is influenced by several factors, including the organic matter content of the soil or sediment, pH, and the presence of other ions. epa.gov While the dye itself may be mobile, its tendency to adsorb to particulate matter in water can lead to its accumulation in sediments over time. nih.gov Desorption, the release of the sorbed dye back into the water, can then act as a long-term source of contamination.

Mechanistic Investigations of C.i. Acid Blue 100 Degradation

Photodegradation Mechanisms and Kinetics

The breakdown of C.I. Acid Blue 100 through light-induced processes, known as photodegradation, involves complex mechanisms and is influenced by various factors. This process can be a direct result of light absorption by the dye molecule or mediated by a photocatalyst.

Influence of Light Intensity and Wavelength on Degradation Rates

The rate of photodegradation of dyes like Acid Blue 100 is significantly affected by the intensity and wavelength of the light source. Generally, an increase in light intensity leads to a higher degradation rate. This is because higher light intensity provides more photons, which can excite more dye molecules or photocatalyst particles, thereby generating a greater number of reactive species responsible for degradation. For instance, studies on similar acid dyes have shown that the degradation rate increases with increasing light intensity up to a certain point. Beyond this point, the rate may become independent of light intensity as other factors like the concentration of the dye or the catalyst surface area become limiting.

The wavelength of the light is also a critical parameter. The degradation process is most efficient when the wavelength of the incident light corresponds to the absorption spectrum of the dye or the photocatalyst. For many dye degradation applications using photocatalysts like titanium dioxide (TiO2), UV light is effective. However, visible light can also be utilized, especially with modified photocatalysts or through photosensitization processes.

Table 1: Factors Influencing Photodegradation Rates

| Parameter | Effect on Degradation Rate | Rationale |

| Light Intensity | Generally increases with intensity | More photons lead to greater generation of reactive species. |

| Wavelength | Dependent on absorption spectra | Efficient degradation occurs when light wavelength matches the absorption of the dye or photocatalyst. |

| Initial Dye Concentration | Can decrease at high concentrations | High concentrations can block light penetration and reduce the formation of reactive radicals. |

| pH | Influences surface charge and radical formation | The pH of the solution can affect the surface charge of the photocatalyst and the formation of hydroxyl radicals. |

Identification of Photolytic Byproducts and Proposed Degradation Pathways

The photodegradation of this compound results in the formation of various intermediate byproducts before complete mineralization. The process typically involves the breakdown of the complex dye structure into smaller, less colored, and often less toxic molecules.

The degradation pathway often starts with an attack by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O2−), on the chromophoric structure of the dye. This leads to the cleavage of bonds within the dye molecule, resulting in the formation of aromatic intermediates. For azo dyes, this involves the breaking of the azo bond (-N=N-). Subsequent reactions further break down these aromatic rings into smaller aliphatic acids and eventually into carbon dioxide, water, and inorganic ions like sulfate and nitrate.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are crucial for identifying these byproducts. For similar blue dyes, identified intermediates have included compounds like phenols, carboxylic acids, and aldehydes.

Role of Photosensitization in Photodegradation Processes

Photosensitization is a process where a molecule, the photosensitizer, absorbs light and then transfers the energy to another molecule, initiating a photochemical reaction. In the context of dye degradation, the dye molecule itself can act as a photosensitizer. Upon absorbing visible light, the dye molecule gets excited to a higher energy state. This excited dye molecule can then transfer an electron to a photocatalyst or react with molecular oxygen to generate reactive oxygen species like singlet oxygen (¹O₂) and superoxide radicals.

These generated ROS are highly reactive and can then attack and degrade other dye molecules, effectively accelerating the photodegradation process. This photosensitization mechanism is particularly important when using visible light for degradation, as it allows the process to occur even if the photocatalyst itself does not absorb visible light efficiently. The process can be influenced by the presence of other substances that can quench the excited state of the dye or scavenge the reactive species.

Biodegradation Pathways and Microbial Decolorization

The biological breakdown of this compound offers an environmentally friendly alternative to chemical and physical treatment methods. This process relies on the metabolic activity of various microorganisms to decolorize and degrade the dye.

Elucidation of Metabolic Pathways and Intermediate Metabolites (e.g., aromatic ring cleavage)

The biodegradation of azo dyes like this compound is a complex process that typically begins with the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This initial step of decolorization is often followed by the breakdown of the resulting aromatic amines, which can be more toxic than the parent dye molecule. mdpi.comnih.gov The degradation can proceed through various metabolic pathways, leading to the formation of several intermediate metabolites before complete mineralization.

For similar azo dyes, such as Acid Blue 113, the degradation process has been shown to involve the cleavage of the azo double bond and subsequent degradation of the aromatic rings. mdpi.com In the case of Acid Blue 113 degradation by Pseudomonas stutzeri AK6, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analyses identified several metabolites. These included sodium-4-aminobenzene sulfonate, sodium-4-amino, 1-naphthyl benzene sulfonate, and sodium-5-amino-8-anilino naphthalene 1-sulfonate, confirming the breakdown of the parent dye molecule. nih.gov Similarly, a bacterial consortium was used to degrade Acid Blue, where thin-layer chromatography (TLC) analysis indicated the presence of metanilic acid and peri acid after 24 hours, which disappeared by 48 hours. Further GC-MS analysis confirmed the presence of methyl salicylic acid, catechol, and β-ketoadipic acid, indicating a complete breakdown of the dye. sciepub.com

The degradation of anthraquinone dyes, which share structural similarities with certain components of some acid dyes, like Acid Blue-25, involves the initial cleavage of the chromophore by an anthraquinone reductase. ijbpas.com This leads to a series of intermediate metabolites that are then funneled into central metabolic pathways. ijbpas.com For Acid Blue 129, another anthraquinone dye, degradation by crude laccase from Trametes hirsuta EDN 082 resulted in the identification of nine metabolites. Key intermediates included 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2,4,6-trimethylaniline, which were further degraded. researchgate.net

The proposed metabolic pathways for the biodegradation of azo dyes often involve the formation of potentially toxic intermediates. For instance, the degradation of Ponceau S Red and Methyl Orange by Franconibacter sp., 1MS led to metabolites such as N,N-dimethylbenzyl-1,4-diamine, sulfonamide, 1,4-diaminobenzene, 2,5-diaminobenzenesulfonic acid, and 1-amino-2-naphthol. acs.org

Gene Expression and Transcriptomic Analysis in Biodegradation

Transcriptomic analysis is a powerful tool for understanding the molecular mechanisms behind the biodegradation of xenobiotic compounds like this compound. nih.gov By analyzing gene expression, researchers can identify the specific genes and metabolic pathways that are activated in microorganisms in response to the dye.

A study on the degradation of Acid Blue 113 by Sphingomonas melonis B-2 utilized transcriptome sequencing to identify key enzymes and pathways. The results showed a significant increase in the expression of enzymes involved in the benzoate and naphthalene degradation pathways, such as NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase, when the bacterium was exposed to the dye. mdpi.comnih.gov This suggests that these pathways are crucial for the breakdown of Acid Blue 113. The study identified NADH quinone oxidoreductase, N-acetyltransferase, aromatic ring-hydroxylating dioxygenase, and CYP450 as key enzymes in the degradation process. mdpi.comnih.gov

In the same study, a total of 272 differentially expressed genes (DEGs) were identified, with 131 genes being up-regulated and 141 down-regulated in the presence of Acid Blue 113. mdpi.com This highlights the significant metabolic shift that occurs within the microorganism to facilitate dye degradation.

Genomic analysis of Pseudomonas stutzeri strain AK6, which degrades Acid Blue 113, supported the role of azoreductase and laccase in the decolorization and degradation process. nih.gov These enzymes are commonly implicated in the initial cleavage of the azo bond.

Furthermore, transcriptomic studies on other pollutants, such as the pesticide methyl parathion, have revealed the overexpression of gene clusters responsible for the degradation of aromatic byproducts like p-nitrophenol. nih.gov This provides a model for how similar analyses could pinpoint the genetic machinery involved in the complete mineralization of this compound and its intermediates. The expression of genes encoding transcriptional regulators, transporters, and efflux pumps is also often observed, indicating a comprehensive cellular response to the presence of the xenobiotic compound. nih.gov

Bioreaction Calorimetry in Degradation Studies

Bioreaction calorimetry is a valuable technique for monitoring the metabolic activity and energy changes that occur during microbial processes, including the degradation of dyes like this compound. nih.gov It measures the heat produced by a biological reaction, providing real-time data on the metabolic state of the microorganisms.

Studies on the degradation of Acid Blue 113 by Staphylococcus lentus have successfully used reaction calorimeters to measure the heat released during the process. nih.gov The power-time profile obtained from the calorimeter was observed to follow the oxygen uptake rate (OUR), indicating that heat profiles can effectively monitor the progress of dye degradation. nih.gov

The power-time profile for the degradation of Acid Blue 113 by S. lentus showed three distinct phases, suggesting the simultaneous utilization of a primary carbon source (glucose) and the dye as a secondary carbon source. nih.gov This highlights the co-metabolic nature of the degradation process. The secretion of enzymes like azoreductase was also found to enhance the degradation. nih.gov

Calorimetric studies have also been employed to investigate the degradation of Acid Blue 113 by S. lentus in the presence of choline-based ionic liquids as a carbon source. The results demonstrated that the bacteria could effectively utilize the ionic liquid for dye degradation, with the heat production rate correlating with other process parameters like oxygen uptake, dye degradation, enzyme activity, and substrate consumption. researchgate.net

These studies demonstrate that bioreaction calorimetry can provide valuable insights into the bioenergetics and kinetics of dye degradation, helping to optimize process parameters such as aeration and agitation for more efficient treatment. nih.gov

Chemical and Advanced Oxidation Degradation Kinetics

Advanced oxidation processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like this compound. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize the dye molecules. The kinetics of these degradation processes are crucial for designing and optimizing treatment systems.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction with the use of UV light. The kinetics of these processes can be complex, with various models such as zero-order, first-order, and second-order being used to describe the decolorization. bioline.org.brmdpi.com

For the degradation of Acid Blue 161, a second-order kinetic model provided a better fit for the experimental data compared to zero-order and first-order models. bioline.org.br The concentration of Fe²⁺ is a critical parameter, as it catalyzes the decomposition of H₂O₂ to form hydroxyl radicals, but an excess can act as a scavenger for these radicals. bioline.org.br

In the degradation of various dyes, the BMG (Behnajady, Modirshahla and Ghanbary) kinetic model has been found to fit the experimental data well, especially for reactions catalyzed by Fe²⁺. mdpi.com This model accounts for the two-stage nature of the Fenton process: a fast initial reaction followed by a slower phase due to the accumulation of ferric ions (Fe³⁺). mdpi.com

The efficiency of the Fenton process is highly dependent on pH, with optimal conditions typically being in the range of 2.5 to 3.5. researchgate.net

Table 1: Kinetic Models for Dye Decolorization by Fenton Processes

| Dye | Kinetic Model | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Acid Blue 161 | Second-order | Fe²⁺/H₂O₂ | Second-order model showed higher correlation coefficients. | bioline.org.br |

| Various Dyes | BMG model | Fe²⁺/H₂O₂ | BMG model provided a better fit for reactions with Fe²⁺. | mdpi.com |

| Direct Blue 71 | BMG model | Fe⁰/H₂O₂ | The process was effective under both acidic and weak acidic conditions. | pjoes.com |

Ozonation and Photo-Ozonation Systems

Ozonation is another effective AOP for dye degradation, where ozone (O₃) acts as a strong oxidizing agent. The process can be enhanced with UV light in photo-ozonation. The degradation kinetics often follow a pseudo-first-order model. rhhz.net

The ozonation of Brilliant Blue FCF was found to be complex, with the reaction order depending on the initial conditions. mdpi.com A kinetic model based on mass transfer coupled with a chain reaction in the liquid phase was successfully applied at a neutral pH. mdpi.com

For the degradation of Rhodamine B, a pseudo-first-order kinetic model was suitable. mdpi.com The combined persulfate/ozone/UV process showed high efficiency, particularly for higher concentrations of the dye. mdpi.com The ozonation of C.I. Reactive Red 195 also followed pseudo-first-order kinetics, with the initial dye concentration and pH significantly influencing the degradation rate. rhhz.net

Photocatalytic Degradation with Semiconductor Materials (e.g., TiO₂, ZnO)

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) is a widely studied AOP for dye removal. When irradiated with UV light, these materials generate electron-hole pairs, which in turn produce hydroxyl radicals. iwra.org

The degradation of Acid Blue 9 using TiO₂/UV followed pseudo-first-order kinetics at low concentrations, shifting to a half-order at higher concentrations. iwra.org The initial concentrations of both the dye and the catalyst significantly affect the reaction kinetics. iwra.org Similarly, the photocatalytic degradation of Acid Blue 25 with ZnO nanoparticles conformed to a pseudo-first-order kinetic pathway. scispace.comscispace.com

For Acid Blue 113, photocatalytic degradation with ZnO nanoparticles immobilized on activated carbon also followed first-order kinetics. muk.ac.ir The degradation of Acid Blue 80 with TiO₂ under sunlight followed pseudo-first-order kinetics, with the adsorption of the dye onto the TiO₂ surface being a key step. researchgate.net

The efficiency of photocatalytic degradation is influenced by several factors, including catalyst dosage, pH, and initial dye concentration. iwra.orgscispace.commuk.ac.irmdpi.com

Table 2: Kinetic Parameters for Photocatalytic Degradation of Acid Dyes

| Dye | Photocatalyst | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Acid Blue 9 | TiO₂ | Pseudo-first-order | 1.87 h⁻¹ (20 mg/L) | iwra.org |

| Acid Blue 25 | ZnO | Pseudo-first-order | Not specified | scispace.comscispace.com |

| Acid Blue 113 | ZnO | First-order | Not specified | muk.ac.ir |

| Acid Blue 113 | TiO₂ | First-order | 0.048 min⁻¹ | mdpi.com |

| Industrial Wastewater Dye | ZnO | Pseudo-first-order | 0.0083 min⁻¹ | acs.org |

| Industrial Wastewater Dye | ZnO-GO | Pseudo-first-order | 0.02015 min⁻¹ | acs.org |

Catalyst Synthesis and Characterization for Enhanced Degradation

To enhance the degradation of this compound and similar dyes, various catalysts have been synthesized and characterized. These catalysts are designed to be efficient, reusable, and environmentally friendly.

One approach involves the synthesis of nanocrystalline copper aluminate (CuAl₂O₄) using a mechanochemical (MCH) method. This solvent-free technique involves the simple grinding of copper(II) oxide (CuO) and aluminum oxide (Al₂O₃) powders. The resulting CuAl₂O₄ catalyst possesses a high surface area and a band gap of 2.44 eV, making it an effective photocatalyst under visible light. iwaponline.com Characterization of this catalyst confirms its nanocrystalline structure and supports its high catalytic activity in degrading industrial contaminants. iwaponline.com

Another avenue of research has focused on the use of metal-organic frameworks and coordination polymers. For instance, a zinc-based coordination polymer, {Zn(TIPA)(seb)0.5·3.5H₂O}n, has been synthesized and characterized. rsc.org This complex demonstrates photocatalytic activity for the degradation of organic dyes in the presence of hydrogen peroxide and UV light. rsc.org

The synthesis of catalysts can also involve supporting nanoparticles on various materials. For example, platinum nanoparticles have been supported on mesoporous cobalt(III) oxide (Co₃O₄) for the catalytic oxidative degradation of dyes. nih.gov Similarly, copper-ethylenediamine complexes supported on clay montmorillonite K10 have been used as heterogeneous catalysts. nih.gov In a different strategy, monovalent copper complexes have been employed as a catalyst system for the synthesis of anthraquinone dyes, a class to which Acid Blue 100 belongs. This method improves the reaction's conversion rate and reduces byproducts and heavy metal contamination in wastewater. google.com

Reaction Kinetics and Optimal Operational Parameters

The efficiency of this compound degradation is significantly influenced by reaction kinetics and various operational parameters. Studies have systematically investigated these factors to determine the optimal conditions for dye removal.

The degradation of similar acid dyes often follows pseudo-first-order kinetics. scispace.comscirp.org For the photocatalytic degradation of Acid Blue 25 using zinc oxide nanoparticles, the process conformed to a pseudo-first-order kinetic pathway. scispace.com Similarly, the photocatalytic degradation of C.I. Basic Blue 41 using TiO₂ nanoparticles also followed a pseudo-first-order model. scirp.org The discoloration of Acid Blue 1 by persulfate was found to be first order with respect to both the dye and the persulfate concentration. uctm.edu However, the degradation of Acid Blue 111 by an electro-assisted Fenton process was established to follow second-order kinetics. researchgate.net

Several operational parameters have a profound impact on the degradation rate:

pH: The pH of the solution is a critical factor. For many advanced oxidation processes (AOPs), an acidic pH is optimal. For instance, in the Electro-Fenton degradation of Acid Blue 113, a pH of 3.0 was found to be most effective. wwjournal.ircore.ac.uk The degradation of Acid Blue 113 using immobilized zinc oxide nanoparticles also showed maximum efficacy at a pH of 3. muk.ac.ir In contrast, for the ozonation of C.I. Reactive Blue 29, a pH range of 9 to 11 was optimal for Chemical Oxygen Demand (COD) removal. researchgate.net

Catalyst and Oxidant Concentration: The concentration of the catalyst and any added oxidants like hydrogen peroxide (H₂O₂) is crucial. Increasing the catalyst concentration generally increases the reaction rate up to a certain point, beyond which the effect may plateau or even decrease due to light scattering or agglomeration. iwra.org For the photocatalytic degradation of an acid dye using CuAl₂O₄, an optimal catalyst dose of 10 mg in 100 mL of an 8 ppm dye solution was identified. iwaponline.com In the Fenton and photo-Fenton oxidation of C.I. Acid Blue 9, an optimal H₂O₂ concentration of 1.7 × 10⁻³ M and a Fe²⁺ concentration of 1.0 × 10⁻⁴ M were determined. researchgate.net

Initial Dye Concentration: The initial concentration of the dye also affects the degradation efficiency. Generally, the degradation rate decreases as the initial dye concentration increases, due to the limited number of active sites on the catalyst and reduced light penetration. scispace.comiwra.org

Temperature: Temperature can influence the reaction rate, with higher temperatures often leading to faster degradation, as seen in the discoloration of Acid Blue 1 by persulfate. nih.govuctm.edu

The following table summarizes optimal operational parameters found in various studies for the degradation of acid dyes.

| Parameter | Optimal Value | Dye System | Reference |

| pH | 3.0 | Acid Blue 113 (Electro-Fenton) | wwjournal.ircore.ac.uk |

| 3.0 | Acid Blue 113 (Immobilized ZnO) | muk.ac.ir | |

| 9.0 - 11.0 | C.I. Reactive Blue 29 (Ozonation) | researchgate.net | |

| Catalyst Dosage | 10 mg / 100 mL | Acid Dye (CuAl₂O₄) | iwaponline.com |

| 150 mg/L | Acid Blue 25 (ZnO Nanoparticles) | scispace.com | |

| Oxidant Conc. | 1.7 × 10⁻³ M H₂O₂ | C.I. Acid Blue 9 (Fenton) | researchgate.net |

| 1.0 × 10⁻⁴ M Fe²⁺ | C.I. Acid Blue 9 (Fenton) | researchgate.net | |

| Initial Dye Conc. | 8 ppm | Acid Dye (CuAl₂O₄) | iwaponline.com |

| 10 mg/L | Acid Blue 25 (ZnO Nanoparticles) | scispace.com |

Identification of Reactive Oxygen Species in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS) that are responsible for the degradation of pollutants. researchgate.net The primary ROS involved in the degradation of dyes like this compound is the hydroxyl radical (•OH), a powerful and non-selective oxidant. researchgate.netiwaponline.com

The generation of •OH radicals is a common feature of various AOPs, including:

Fenton and Photo-Fenton Processes: In these systems, •OH radicals are produced from the reaction of hydrogen peroxide with ferrous ions (Fe²⁺), with the reaction being enhanced by UV irradiation in the photo-Fenton process. researchgate.net

Photocatalysis: In photocatalytic systems using semiconductors like TiO₂ or ZnO, the absorption of UV or visible light generates electron-hole pairs (e⁻/h⁺). The holes can oxidize water molecules to form •OH radicals, while electrons can reduce molecular oxygen to produce superoxide radicals (•O₂⁻), which can also contribute to the degradation process. iwaponline.comtandfonline.com

Ozonation: In aqueous solutions, ozone can decompose to form •OH radicals, especially at higher pH values. nih.gov

Sonocatalysis: The application of ultrasound can lead to the formation of •OH radicals through the acoustic cavitation phenomenon. nih.gov

Electrochemical and Electro-Fenton Oxidation

Electrochemical methods, including direct electrochemical oxidation and the Electro-Fenton process, are effective for treating wastewater containing refractory organic pollutants like this compound. electrochemsci.org

Electrochemical oxidation can occur through two main mechanisms:

Direct oxidation (anodic oxidation): The dye molecules are adsorbed on the anode surface and are directly oxidized by electron transfer.

Indirect oxidation: Oxidizing agents are electrochemically generated in the solution, and these agents then chemically oxidize the dye. electrochemsci.org For instance, in the presence of chloride ions, active chlorine species like hypochlorite can be generated, which are powerful oxidizing agents. jelsciences.comresearchgate.net

The choice of anode material is critical for the efficiency of the process. Dimensionally stable anodes (DSAs) like those based on mixed metal oxides (e.g., IrO₂) are often used. electrochemsci.org Studies on the electrochemical oxidation of Acid Blue 111 using an IrOₓ electrode have shown effective decolorization. electrochemsci.org

The Electro-Fenton process is an electrochemical advanced oxidation process that combines electrolysis with the Fenton reaction. In this process, ferrous ions (Fe²⁺) are continuously regenerated at the cathode from the reduction of ferric ions (Fe³⁺), and hydrogen peroxide is simultaneously produced at the cathode via the two-electron reduction of dissolved oxygen. wwjournal.ircore.ac.uk These two species then react to form hydroxyl radicals, which degrade the organic pollutants.

The Electro-Fenton process offers several advantages, including high efficiency and the avoidance of sludge production associated with the conventional Fenton process. core.ac.uk The process has been successfully applied to the degradation of various acid dyes, including Acid Black 1 and Acid Blue 113, with removal efficiencies reaching up to 98%. wwjournal.ir The efficiency of the Electro-Fenton process is influenced by parameters such as pH, applied voltage or current density, and the initial concentration of hydrogen peroxide. wwjournal.ircore.ac.uk For instance, the degradation of C.I. Reactive Blue 19 by an electro-Fenton process using Fe₃O₄ nanoparticles was most effective at a pH of 3.0. acs.org

Identification of Chemical Degradation Intermediates and Reaction Pathways

Understanding the degradation pathway of this compound and similar dyes is crucial for assessing the detoxification of the wastewater and ensuring the complete mineralization of the parent compound. Various analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy, are employed to identify the intermediate products formed during the degradation process. researchgate.nettandfonline.com

The degradation of anthraquinone-based dyes like this compound typically involves the cleavage of the aromatic rings and the breakdown of the chromophoric structure. For C.I. Acid Blue 111, a similar anthraquinone dye, the degradation pathway has been proposed to start with the cleavage of the C-N bonds, leading to the formation of phthalic acid and 1,4-dihydroxybenzene. These intermediates are then further oxidized into smaller aliphatic carboxylic acids like formic acid, acetic acid, and oxalic acid, and eventually mineralized to CO₂, water, and inorganic ions. researchgate.net

In the case of azo dyes, the degradation often begins with the cleavage of the azo bond (-N=N-). iwaponline.com For C.I. Reactive Black 5, ozonation led to the cleavage of the azo bond and the detachment of sulfonic groups, forming various intermediates that were subsequently degraded. iwaponline.com Similarly, the biodegradation of Acid Blue 113 was found to proceed through the benzoate and naphthalene degradation pathways, initiated by the cleavage of the azo bonds. mdpi.com

The following table lists some of the common intermediates identified during the degradation of various acid and reactive dyes.

| Parent Dye | Degradation Process | Identified Intermediates | Reference |

| C.I. Reactive Black 5 | Ozonation | Phenyl derivatives, Naphthalene derivatives, Oxalic acid, Formic acid, Acetic acid | iwaponline.com |

| C.I. Acid Blue 111 | Electro-assisted Fenton | Phthalic acid, 1,4-Dihydroxybenzene, Formic acid, Acetic acid, Oxalic acid | researchgate.net |

| Reactive Blue Dyes | Photocatalysis | Carboxylic acids, Amines, Phenols, Aldehydes | tandfonline.com |

| Acid Blue 113 | Biodegradation | Benzoate and Naphthalene degradation pathway intermediates | mdpi.com |

Ultimately, the goal of these degradation processes is the complete mineralization of the dye into harmless inorganic products such as carbon dioxide, water, sulfate, and ammonium ions. tandfonline.com

Advanced Remediation and Removal Methodologies for C.i. Acid Blue 100

Adsorption Technologies and Mechanisms

Adsorption has emerged as a highly effective and widely used technique for the removal of dyes from wastewater due to its high efficiency and the potential for using regenerable and non-toxic adsorbent materials. nih.gov The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Development of Novel Adsorbent Materials

The quest for cost-effective and efficient adsorbents has driven research into a variety of materials for the removal of acid dyes.

Biosorbents: These are derived from naturally abundant and low-cost biological materials. Various agricultural wastes and biomass have shown significant potential for dye removal. For instance, materials like almond shells, chitin, compost derived from cellulosic material, and various plant-based biomasses such as Lemna minor, Gracilaria edulis, and flower wastes have been investigated as effective biosorbents for acid dyes. nih.govwho.intnih.govpan.plredalyc.org The cell walls of algae, containing functional groups like carboxyl, hydroxyl, and sulphate, act as binding sites for charged dye molecules. nih.gov Similarly, the structural components of agricultural materials, including lignin, cellulose, and proteins, contribute to their effectiveness as biosorbents. redalyc.org The use of NaOH-activated and surfactant-modified biosorbents has also been explored to enhance adsorption capacity. deswater.com

Magnetic Nanocomposites: These materials combine the high surface area and reactivity of nanoparticles with the convenient separability of magnetic materials. Magnetic nanocomposites, such as those based on iron oxides (Fe2O3/Fe3O4), have been successfully synthesized and used for the removal of acid dyes. ekb.egnih.goviwaponline.com These composites can be easily separated from the treated water using an external magnetic field, which simplifies the post-treatment process. ekb.egiwaponline.comrsc.org The incorporation of materials like polyacrylic acid and carboxylated cellulose nanocrystals can further enhance the adsorption capacity of these magnetic composites. rsc.org

Carbon-Silica Composites: Activated carbon is a well-known adsorbent, and its properties can be enhanced by creating composites. researchgate.netrsc.org Magnetically activated carbon fiber, a type of carbon-silica composite, has demonstrated high efficiency in removing acid dyes like Acid Blue 113. tandfonline.com These composites benefit from a high surface area and can be tailored for specific pollutant removal.

Ion-Exchange Resins: Anion exchange resins are particularly effective for removing anionic dyes like C.I. Acid Blue 100. mdpi.com Resins with quaternary amine functional groups, such as Amberlite IRA 402 and Purolite A-850, have been shown to effectively remove acid dyes from aqueous solutions. mdpi.comnih.gov The mechanism involves the exchange of anions between the resin and the dye solution. Ion retardation resins, which contain both anionic and cationic exchange sites, can also be used for separating ionic substances through reversible adsorption. bio-rad.com

Adsorption Isotherm Modeling

Adsorption isotherms are crucial for describing the equilibrium relationship between the amount of dye adsorbed by the adsorbent and the remaining dye concentration in the solution at a constant temperature. Two of the most commonly used models are the Langmuir and Freundlich isotherms.

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. nih.govrsc.org It is often used to determine the maximum adsorption capacity of an adsorbent. tandfonline.com The linear form of the Langmuir equation is used to analyze experimental data. rsc.org A dimensionless separation factor, RL, derived from the Langmuir model, indicates the favorability of the adsorption process. e3s-conferences.org

Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.netrsc.org It is particularly useful for describing multilayer adsorption. pan.pl The Freundlich constants, KF and n, relate to the adsorption capacity and intensity, respectively. A value of 'n' greater than 1 indicates favorable adsorption. e3s-conferences.org

| Adsorbent | Dye | Best Fit Isotherm | Key Findings | Source |

|---|---|---|---|---|

| Almond Shell | Acid Blue 129 | Langmuir | Implies monolayer coverage of dye molecules. | nih.gov |

| Activated Charcoal | Acid Blue | Freundlich & Langmuir | Adsorption data fitted to both models. | researchgate.net |

| Dried Corallina officinalis alga | Acid Blue 113 | Langmuir & Freundlich | Linear models fit the data well. | e3s-conferences.org |

| Lemna minor | Acid Blue 292 | Langmuir | Data was best fitted to the Langmuir isotherm. | who.int |

| Magnetic Activated Carbon Fiber | Acid Blue 113 | Langmuir | Followed both linear and nonlinear Langmuir models. | tandfonline.com |

Adsorption Kinetic Studies

Adsorption kinetics describe the rate of dye uptake by the adsorbent and provide insights into the adsorption mechanism. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetic data.

Pseudo-first-order Model: This model, also known as the Lagergren model, assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. nih.gove3s-conferences.org It is generally applicable during the initial stages of adsorption.

Pseudo-second-order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.nete3s-conferences.org In many studies involving acid dye removal, the pseudo-second-order model has been found to provide a better correlation with experimental data than the pseudo-first-order model. nih.govwho.inttandfonline.come3s-conferences.org

| Adsorbent | Dye | Best Fit Kinetic Model | Key Findings | Source |

|---|---|---|---|---|

| Almond Shell | Acid Blue 129 | Pseudo-second-order | Provided a better correlation than the pseudo-first-order model. | nih.gov |

| Activated Charcoal | Acid Blue | Pseudo-second-order | The process was found to be chemisorption. | researchgate.net |

| Dried Corallina officinalis alga | Acid Blue 113 | Pseudo-second-order | Generated the best agreement with experimental data. | e3s-conferences.org |

| Lemna minor | Acid Blue 292 | Pseudo-second-order | The experimental data fit this model better. | who.int |

| Magnetic Activated Carbon Fiber | Acid Blue 113 | Pseudo-second-order | Followed both linear and nonlinear models. | tandfonline.com |

Influence of Environmental Factors on Adsorption Performance

The efficiency of the adsorption process is significantly influenced by various environmental parameters.

pH: The pH of the solution is a critical factor as it affects the surface charge of the adsorbent and the degree of ionization of the dye molecules. nih.govresearchgate.net For acid dyes, which are anionic, adsorption is generally favored at lower pH values (acidic conditions). nih.govresearchgate.nettandfonline.com At acidic pH, the adsorbent surface becomes positively charged, which enhances the electrostatic attraction with the anionic dye molecules. nih.gov

Temperature: Temperature can influence the adsorption capacity in different ways. An increase in temperature can either increase or decrease the adsorption depending on whether the process is endothermic or exothermic. thescipub.com For some acid dyes, adsorption has been found to be an endothermic process, meaning that an increase in temperature favors removal. nih.govtandfonline.com

Initial Dye Concentration: The initial concentration of the dye provides the driving force for the mass transfer between the aqueous and solid phases. Generally, the amount of dye adsorbed per unit mass of adsorbent increases with the initial dye concentration until the active sites on the adsorbent are saturated. ekb.eg

Regeneration and Reusability of Adsorbent Materials

The ability to regenerate and reuse adsorbents is crucial for making the adsorption process economically viable and sustainable. deswater.comresearchgate.net Desorption studies are conducted to recover the adsorbed dye and regenerate the adsorbent for subsequent cycles. Various chemical agents, including acids, bases, and organic solvents like ethanol, have been used as eluents. researchgate.netmdpi.com For instance, a mixture of ethanol and sodium chloride has been shown to be effective for regenerating vermiculite adsorbents. ipp.pt Similarly, NaOH solutions have been successfully used to regenerate biosorbents like Cempedak Durian peel. upm.edu.my The reusability of magnetic nanocomposites has also been demonstrated over multiple adsorption-desorption cycles, highlighting their stability and economic potential. iwaponline.comtandfonline.commdpi.com

Integrated Remediation Systems for Enhanced Decolorization and Mineralization

Coupling of Biological and Chemical Processes

Research on various azo dyes demonstrates the effectiveness of this coupled approach. For example, in treating wastewater containing Reactive Orange 16, a short ozonation period of five minutes was sufficient to achieve over 97% color removal. mdpi.com The subsequent biological treatment in a moving bed bioreactor (MBBR) then effectively reduced the chemical oxygen demand (COD), achieving a total COD removal of 92%. mdpi.com Similarly, a study on the biodegradation of C.I. Acid Blue 113 by the bacterium Sphingomonas melonis B-2 showed a decolorization rate of over 80% within 24 hours for dye concentrations up to 100 mg/L. mdpi.com This highlights the potential of specific microbial strains to effectively degrade the intermediates produced from chemical pre-treatment. The combination of chemical oxidation to break the complex azo bonds and subsequent biological action to metabolize the resulting aromatic amines is a key strategy for the complete remediation of such dyes. mdpi.com

Table 1: Research Findings on Coupled Ozonation-Biological Treatment for Dye Removal

| Dye Type | System | Key Findings | Reference |

|---|---|---|---|

| Reactive Orange 16 | Ozonation followed by Moving Bed Bioreactor (MBBR) | >97% decolorization after 5 min of ozonation; 92% total COD removal after biological treatment. | mdpi.com |

| C.I. Acid Blue 113 | Bacterial degradation by Sphingomonas melonis B-2 | >80% decolorization within 24 hours at an initial dye concentration of 100 mg/L. | mdpi.com |

| General Textile Effluent | Biological Treatment followed by Ozonation | 98-99% decolorization efficiency with an ozone absorption rate of 58.0 mg/l. | mlsu.ac.in |

| Remazol Red | Integrated Anaerobic-Ozonation Process | Up to 99% color removal and 85-90% COD removal. | researchgate.net |

Hybrid Adsorption-Degradation Systems

Hybrid adsorption-degradation systems combine the principles of physical adsorption and chemical degradation into a single, synergistic process. These systems typically utilize a composite material consisting of a high-surface-area adsorbent, such as activated carbon (AC), and a photocatalyst, like titanium dioxide (TiO₂) or zinc oxide (ZnO). muk.ac.irnih.gov The primary advantage of this hybrid approach is the co-location of the pollutant molecules and the degradative radicals on the catalyst surface.

Research has shown that these hybrid materials exhibit significantly higher pollutant removal rates compared to either adsorption or photocatalysis alone. researchgate.net For example, a composite of TiO₂ and activated carbon (TiO₂/AC) achieved a 99.6% degradation of methylene blue within 100 minutes under natural light irradiation. nih.gov The activated carbon not only adsorbs the dye but also acts as an electron acceptor, which reduces the recombination rate of electron-hole pairs in the TiO₂, thereby increasing the quantum yield of the photocatalytic reaction. nih.gov Similarly, a study on the removal of C.I. Acid Blue 113 using ZnO nanoparticles immobilized on activated carbon derived from mango seeds reported a maximum removal efficiency of 96% at optimal conditions (pH 3, 100 mg/L catalyst concentration, 100 mg/L initial dye concentration). muk.ac.ir Another advanced hybrid system involves metal-organic frameworks (MOFs), such as MIL-100(Fe), grown on nanofibers, which combine adsorption with a photo-Fenton-like degradation process, achieving up to 99% removal of anionic dyes like methyl orange. nih.govacs.org

Table 2: Research Findings on Hybrid Adsorption-Degradation Systems for Dye Removal

| Hybrid System | Target Dye | Key Findings | Reference |

|---|---|---|---|

| Titanium Dioxide / Activated Carbon (TiO₂/AC) | Methylene Blue | 99.6% degradation efficiency within 100 minutes under natural light. | nih.gov |

| Zinc Oxide / Activated Carbon (ZnO/AC) | C.I. Acid Blue 113 | 96% removal efficiency at pH 3 and 100 mg/L initial dye concentration. | muk.ac.ir |

| MIL-100(Fe) / Polyacrylonitrile (PAN) Nanofibers | Methyl Orange | ~99% removal efficiency via combined adsorption and visible-light photocatalysis. | nih.govacs.org |

| Polyaniline / Bi₁₂TiO₂₀ (BTO/PANI) | Cefixime | Nearly 100% removal of a 30 mg/L solution within 2 hours through combined adsorption and photocatalysis. | mdpi.com |

Advanced Analytical and Spectroscopic Techniques for C.i. Acid Blue 100 Research

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental in the study of C.I. Acid Blue 100, enabling the separation of the dye from complex matrices and the quantification of its concentration. These methods are also invaluable for identifying and monitoring the formation of degradation products.

High-Performance Liquid Chromatography (HPLC) and Ion-Pair HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of acid dyes like this compound. osha.gov Reversed-phase HPLC, often on a C18 column, is a common approach. oup.com However, due to the ionic nature of acid dyes, achieving good separation and peak shape can be challenging. researchgate.nettandfonline.com

Ion-pair HPLC (IP-HPLC) is a widely used variation that significantly improves the retention and separation of ionic compounds like acid dyes on reversed-phase columns. oup.comtandfonline.com This technique involves adding an ion-pairing reagent to the mobile phase. tandfonline.com For anionic dyes like this compound, a common choice for an ion-pairing reagent is a quaternary ammonium salt, such as tetrabutylammonium. oup.com The ion-pairing reagent forms a neutral ion-pair with the charged analyte, which can then be retained and separated by the nonpolar stationary phase. tandfonline.comtandfonline.com The retention and selectivity can be fine-tuned by adjusting the type and concentration of the ion-pairing reagent, the organic solvent in the mobile phase, and the pH. tandfonline.com

For instance, a study on the degradation of blue gel pen inks, which can contain dyes similar to this compound, utilized IP-HPLC with tributylamine acetate as the ion-pairing reagent on a C18 column to successfully separate the dye components and their degradation products. Another study on water-soluble acid dyes employed tetrabutylammonium as the counter-ion in the mobile phase with a C18 stationary phase and water-methanol eluents. oup.com

| Parameter | HPLC Condition 1 | HPLC Condition 2 |

| Column | C18 | Newcrom R1 |

| Mobile Phase | Water-Methanol with Tetrabutylammonium | Acetonitrile, Water, and Phosphoric Acid |

| Detection | UV-Vis | UV-Vis |

| Application | Separation of water-soluble acid dyes oup.com | Analysis of C.I. Acid Blue 80 sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying the volatile and semi-volatile organic compounds that are formed during the degradation of this compound. mdpi.comnih.gov While the parent dye itself is generally not volatile enough for direct GC-MS analysis, its smaller degradation products often are.

In a typical workflow, a solution containing the degraded dye is subjected to an extraction process, often with a solvent like dichloromethane, to isolate the organic byproducts. This extract is then injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to spectral libraries. mdpi.com

For example, in studies on the degradation of other azo dyes, GC-MS has been successfully used to identify intermediate metabolites such as benzene, biphenyl, and naphthalene derivatives. researchgate.net This information is critical for proposing a detailed degradation pathway. mdpi.com

Thin-Layer Chromatography (TLC) in Analytical Protocols

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is often used for the qualitative analysis of dyes and for monitoring the progress of chemical reactions, including degradation studies. ictsl.netcurtin.edu.au It can be used to quickly separate components in a mixture and provide preliminary identification. ictsl.net

In the context of this compound research, TLC can be employed to:

Check the purity of the dye: By spotting a solution of the dye on a TLC plate and developing it with a suitable solvent system, the presence of impurities can be detected as separate spots.

Monitor degradation: Samples taken at different time intervals from a degradation experiment can be analyzed by TLC to observe the disappearance of the dye spot and the appearance of new spots corresponding to degradation products. researchgate.net

Optimize reaction conditions: Different solvent systems can be quickly screened using TLC to find the best conditions for a larger-scale separation using column chromatography or HPLC. ictsl.net

For acid dyes, a common stationary phase is silica gel, and the mobile phase is often a mixture of polar organic solvents and sometimes ammonia or acetic acid to improve the separation. curtin.edu.au

Capillary Electrophoresis (CE) and Microemulsion Electrokinetic Capillary Chromatography (MEEKC)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like acid dyes. researchgate.netkennesaw.edu It offers advantages such as high efficiency, short analysis times, and the requirement for only very small sample volumes. researchgate.netnih.gov In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution. isfcppharmaspire.com

For the analysis of acid dyes, Capillary Zone Electrophoresis (CZE) is a commonly used mode. nih.gov The separation can be optimized by adjusting the pH, concentration, and composition of the background electrolyte. nih.gov

Microemulsion Electrokinetic Capillary Chromatography (MEEKC) is a modification of CE that is particularly useful for separating both neutral and charged compounds, and for analyzing complex mixtures like dye formulations or extracts from dyed fibers. mdpi.comdntb.gov.uaresearchgate.net In MEEKC, the background electrolyte is a microemulsion, which consists of nano-sized oil droplets dispersed in an aqueous buffer, stabilized by a surfactant and a co-surfactant. mdpi.com This creates a "pseudo-stationary phase" that allows for partitioning of the analytes, leading to enhanced separation capabilities. isfcppharmaspire.com MEEKC has been successfully applied to the analysis of various dyes, including those extracted from textiles. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net

| Technique | Principle | Application for this compound |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. isfcppharmaspire.com | High-resolution separation and quantification of the dye and its charged degradation products. researchgate.netkennesaw.edunih.gov |

| Microemulsion Electrokinetic Capillary Chromatography (MEEKC) | CE with a microemulsion as the background electrolyte, creating a pseudo-stationary phase. mdpi.com | Analysis of complex samples containing the dye and other components, including extracts from materials. mdpi.comdntb.gov.uaresearchgate.netresearchgate.netuj.edu.pl |

Spectroscopic Characterization Techniques for Mechanistic Elucidation

Spectroscopic techniques are indispensable for characterizing the structure of this compound and for studying the kinetics and mechanisms of its reactions.

UV-Visible Spectroscopy in Kinetic and Concentration Studies

UV-Visible Spectroscopy is a fundamental and widely used technique for the quantitative analysis of colored compounds like this compound and for monitoring the kinetics of its degradation. physchemres.orgnanochemres.orgijche.com The method is based on the principle that the dye molecule absorbs light in the visible region of the electromagnetic spectrum, and the amount of light absorbed (absorbance) is directly proportional to its concentration in the solution, as described by the Beer-Lambert law. nanochemres.org

The characteristic color of this compound is due to its specific chemical structure, which contains a chromophore that absorbs light at a particular wavelength, known as the maximum absorbance wavelength (λmax). nanochemres.org For quantitative analysis, the absorbance is measured at λmax to ensure maximum sensitivity.

In kinetic studies of dye degradation, UV-Vis spectroscopy is used to monitor the decrease in the concentration of the dye over time. nanochemres.org This is achieved by measuring the absorbance of the solution at λmax at regular intervals. The rate of the reaction can then be determined from the change in absorbance over time. A decrease in the intensity of the main absorption peak indicates the breakdown of the dye's chromophore. mdpi.com

For example, in a study on the dyeing kinetics of C.I. Acid Blue 106, a similar acid dye, a UV/VIS spectrophotometer was used to measure the absorbance of the dye bath solution at its λmax of 610 nm to determine the dye concentration and study the reaction kinetics. nanochemres.orgnanochemres.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the characteristic functional groups within a molecule. ucdavis.edu By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, FT-IR provides a molecular "fingerprint". libretexts.org For this compound, this analysis is vital for confirming the presence of its key structural components.

In the analysis of acid dyes, FT-IR spectra reveal distinct peaks that correspond to its primary functional groups. The analysis of compounds structurally similar to this compound provides insight into the expected spectral features. For instance, the sulfonic acid groups (–SO₃H), which are key to the dye's solubility and affinity for substrates, exhibit characteristic stretching vibrations. Symmetric and asymmetric stretching bands for the S=O bond in sulfonate groups are typically observed in the regions of 1124-999 cm⁻¹ and 1325–1140 cm⁻¹, respectively. nih.gov Weak bands corresponding to C–S and S=O vibrations can also appear at lower wavenumbers, around 512-363 cm⁻¹. nih.gov

The aromatic nature of the triphenylmethane core is confirmed by several bands. C=C stretching vibrations within the aromatic rings generally appear in the 1625-1400 cm⁻¹ region. nih.gov The intense band often seen around 1621 cm⁻¹ can be attributed to the bending vibrations of the aromatic ring structure. mdpi.com Furthermore, C-H bonds on the aromatic rings result in stretching vibrations typically above 3000 cm⁻¹. libretexts.org The presence of amine groups, such as the substituted amino groups in the structure, can be identified by N-H vibrations, which may appear around 3382 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Intensity |